molecular formula C11H23NOS B12529532 Morpholine, 4-[6-(methylthio)hexyl]- CAS No. 727389-09-5

Morpholine, 4-[6-(methylthio)hexyl]-

Cat. No.: B12529532
CAS No.: 727389-09-5
M. Wt: 217.37 g/mol
InChI Key: IVMQKONSUZJKKQ-UHFFFAOYSA-N
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Description

Morpholine, 4-[6-(methylthio)hexyl]- is a morpholine derivative featuring a six-carbon alkyl chain terminated with a methylthio (-SCH₃) group. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile heterocyclic structure, which balances solubility and lipophilicity .

Properties

CAS No.

727389-09-5

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

IUPAC Name

4-(6-methylsulfanylhexyl)morpholine

InChI

InChI=1S/C11H23NOS/c1-14-11-5-3-2-4-6-12-7-9-13-10-8-12/h2-11H2,1H3

InChI Key

IVMQKONSUZJKKQ-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[6-(methylthio)hexyl]- typically involves the reaction of morpholine with 6-(methylthio)hexyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the morpholine nitrogen.

Industrial Production Methods

Industrial production of Morpholine, 4-[6-(methylthio)hexyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Plausible Reaction Pathways for Substituted Morpholines

While no direct data exists for Morpholine, 4-[6-(methylthio)hexyl]- , the following mechanisms are inferred from related morpholine reactivity:

Nucleophilic Substitution

Reaction TypeExample ReagentsProduct Type
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅I)O-alkylated morpholines
Aromatic substitutionChlorinated aromatics (e.g., 4-chloropyrimidine)Substituted heterocycles

The nitrogen atom’s lone pair enables attack on electrophilic centers, though steric or electronic effects from substituents (e.g., the 6-(methylthio)hexyl group) could influence reactivity.

Condensation Reactions

In Source , a pseudo multi-component reaction forms 1,4-DHPs via iminium ion intermediates. While the exact role of morpholine in such reactions is unclear, its nitrogen could participate in imine or enamine formation.

Amine Activation

Morpholine’s basicity allows coordination to metal catalysts (e.g., lanthanides), facilitating insertion into metal–amido bonds during hydroamination . This suggests potential for anti-Markovnikov C–N bond formation under catalytic conditions, though no direct evidence exists for the substituted derivative.

Solvent and Base Effects

Reactions involving morpholine often employ polar aprotic solvents (e.g., DMF) and bases like potassium carbonate . The 6-(methylthio)hexyl group’s hydrophobicity may alter solubility or reaction kinetics compared to unsubstituted morpholine.

Research Gaps

The provided sources lack explicit data on:

  • Specific reaction conditions for Morpholine, 4-[6-(methylthio)hexyl]- .

  • Regioselectivity in reactions involving its substituted nitrogen.

  • Biological implications of its structural modifications beyond general antimicrobial/anticancer activity.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : Morpholine, 4-[6-(methylthio)hexyl]- serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation to form sulfoxides and sulfones enhances its utility in synthetic pathways .

Biology

  • Antimicrobial Properties : Preliminary studies suggest that morpholine derivatives exhibit antimicrobial activity. While specific data on Morpholine, 4-[6-(methylthio)hexyl]- is limited, its structural characteristics may contribute to its efficacy against various pathogens .
  • Anticancer Research : The compound is being investigated for its potential anticancer properties. Morpholine derivatives have been shown to inhibit specific enzymes linked to tumor growth, indicating that Morpholine, 4-[6-(methylthio)hexyl]- could be a promising candidate for further exploration in cancer therapeutics .

Medicine

  • Drug Development : The compound's unique structure allows it to interact with biological targets effectively. It is being explored for its potential use in drug development, particularly as a novel therapeutic agent aimed at treating neurological disorders by modulating receptor activity .
  • CNS Drug Discovery : Morpholine-containing compounds are being studied for their ability to cross the blood-brain barrier and modulate central nervous system receptors. This capability positions them as potential candidates for treating conditions like Alzheimer's disease through inhibition of BACE-1 .

Industry

  • Specialty Chemicals Production : In industrial applications, Morpholine, 4-[6-(methylthio)hexyl]- is utilized in the production of specialty chemicals and serves as a building block for synthesizing complex molecules. Its versatility makes it valuable in various manufacturing processes .

Case Study 1: Anticancer Activity

A study evaluated the effects of morpholine derivatives on human cancer cell lines. The research demonstrated that specific morpholine compounds exhibited significant cytotoxicity against tumor cells by inhibiting key enzymes involved in cancer progression. The findings suggest that Morpholine, 4-[6-(methylthio)hexyl]- may have similar effects due to its structural analogies with other active morpholine derivatives .

Case Study 2: CNS Modulation

Research focusing on morpholine rings highlighted their importance in designing inhibitors for BACE-1. A derivative demonstrated an IC₅₀ value of 22 nM against BACE-1, showcasing how structural features can enhance binding affinity and therapeutic potential. This underscores the relevance of Morpholine, 4-[6-(methylthio)hexyl]- in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Morpholine, 4-[6-(methylthio)hexyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 6-(methylthio)hexyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Chain Length : Hexyl chains optimize lipophilicity without excessive steric hindrance, as seen in 6-MTITC .
    • Sulfur Position : Sulfur in the side chain (vs. ring) reduces hydrogen-bonding capacity but improves metabolic flexibility .
  • Synthetic Accessibility : The methylthiohexyl group can be introduced via nucleophilic substitution or thiol-ene reactions, similar to thiomorpholine synthesis .

Biological Activity

Morpholine, 4-[6-(methylthio)hexyl]- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Morpholine Derivatives

Morpholine derivatives are well-known in medicinal chemistry for their ability to interact with various biological targets. The presence of the morpholine ring often enhances the pharmacological properties of compounds, making them suitable candidates for drug development. Morpholine, 4-[6-(methylthio)hexyl]- is specifically noted for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain morpholine-containing compounds can inhibit bacterial growth effectively. The exact mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Properties

Morpholine, 4-[6-(methylthio)hexyl]- has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which can lead to cellular damage without significant nuclear DNA damage . This property is particularly relevant in targeting specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

The mechanism of action for morpholine, 4-[6-(methylthio)hexyl]- involves its interaction with specific molecular targets within cells. The compound acts as a ligand that binds to receptors or enzymes, modulating their activity. The presence of the 6-(methylthio)hexyl group enhances binding affinity and selectivity towards these targets.

Case Studies and Research Findings

  • In Vivo Studies : In a study involving a myelofibrosis mouse model, morpholine derivatives demonstrated the ability to downregulate key signaling pathways (ERK1/2 and AKT), suggesting therapeutic efficacy in hematologic malignancies .
  • Immunosuppressive Activity : A study reported that morpholine at position 4 in certain compounds exhibited immunosuppressive activity with an IC50 value of 1.6 µM, highlighting its potential in treating autoimmune diseases .
  • Neurodegenerative Diseases : Morpholine-containing compounds have shown promise in targeting receptors involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds can modulate enzyme activity related to disease pathology, suggesting a multifaceted role in therapeutic applications .

Data Table: Biological Activities of Morpholine Derivatives

Activity Target/Effect IC50/Effectiveness
AntimicrobialVarious bacterial strainsEffective against multiple strains
AnticancerMCF-7 (breast cancer), A549 (lung cancer)Induces apoptosis via ROS generation
ImmunosuppressiveAutoimmune disease modelsIC50 = 1.6 µM
NeuroprotectiveTargets involved in Alzheimer’s/Parkinson’sModulates receptor activity

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[6-(methylthio)hexyl]morpholine?

The synthesis of morpholine derivatives typically involves alkylation or nucleophilic substitution reactions. For 4-[6-(methylthio)hexyl]morpholine, a plausible route includes:

  • Step 1 : Reacting morpholine with 1-bromo-6-(methylthio)hexane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to facilitate alkylation.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product. Alternative approaches may involve epoxide ring-opening or reductive amination, as described in morpholine synthesis protocols . Key Considerations : Monitor regioselectivity and potential side reactions (e.g., over-alkylation) using TLC or HPLC.

Q. How can researchers characterize the structural integrity and purity of 4-[6-(methylthio)hexyl]morpholine?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H/¹³C NMR (e.g., methylthio group at δ ~2.1 ppm for protons; hexyl chain integration).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or GC-MS for exact mass).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
  • Melting Point Analysis : Compare observed values with literature data for analogous morpholines (e.g., 96–98°C for 4-morpholinoacetophenone ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on morpholine safety guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers away from oxidizers (morpholine derivatives are hygroscopic and may degrade ).
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the biological activity of 4-[6-(methylthio)hexyl]morpholine?

Consider the following assays:

  • Neuronal Cell Lines : IMR-32 cells (used for neuroprotective studies of methylthiohexyl isothiocyanates ).
  • Enzyme Inhibition : Test cholinesterase (AChE/BuChE) or α-glucosidase activity using spectrophotometric methods (e.g., Ellman’s assay ).
  • Antioxidant Response : Measure Nrf2 pathway activation via qPCR or Western blot, as seen with related isothiocyanates .

Q. How does the methylthiohexyl substituent influence the compound’s physicochemical properties?

The substituent impacts:

  • Lipophilicity : Increased logP due to the hexyl chain, enhancing membrane permeability (predict using software like ACD/Labs).
  • Solubility : Reduced aqueous solubility compared to unsubstituted morpholine; consider DMSO or ethanol as solvents.
  • Stability : Potential oxidation of the methylthio group to sulfoxide under oxidative conditions (monitor via HPLC ).

Q. What computational tools can predict the reactivity and binding interactions of this compound?

  • Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., cholinesterases) using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites (reference SMILES: C1COCCN1CCCCCCS(C) ).
  • Docking Studies : Use AutoDock Vina to explore binding poses in active sites (e.g., α-glucosidase ).

Q. What are the hypothesized metabolic pathways for 4-[6-(methylthio)hexyl]morpholine in mammalian systems?

Likely pathways include:

  • Oxidation : Conversion of the methylthio group to sulfoxide/sulfone via cytochrome P450 enzymes.
  • Conjugation : Glucuronidation or sulfation of the morpholine nitrogen.
  • Excretion : Renal clearance of hydrophilic metabolites, as observed in morpholine pharmacokinetics .

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